

Assessing the Specificity of Iclepertin for GlyT1: A Comparative Guide

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Compound of Interest		
Compound Name:	Iclepertin	
Cat. No.:	B6604116	Get Quote

This guide provides a detailed comparison of **Iclepertin** (BI 425809), a potent and selective glycine transporter 1 (GlyT1) inhibitor, with other notable GlyT1 inhibitors. The specificity of these compounds is a critical determinant of their therapeutic potential and off-target effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.

Iclepertin is an investigational small-molecule agent designed to modulate glutamatergic neurotransmission by inhibiting GlyT1. By blocking this transporter, **Iclepertin** increases the extracellular concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability is thought to enhance NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory. This mechanism of action has been explored for its potential to treat cognitive impairment associated with schizophrenia (CIAS).

Comparative Analysis of GlyT1 Inhibitor Specificity

The following table summarizes the in vitro potency and selectivity of **Iclepertin** in comparison to other well-characterized GlyT1 inhibitors. The data is primarily presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are key measures of a drug's potency.



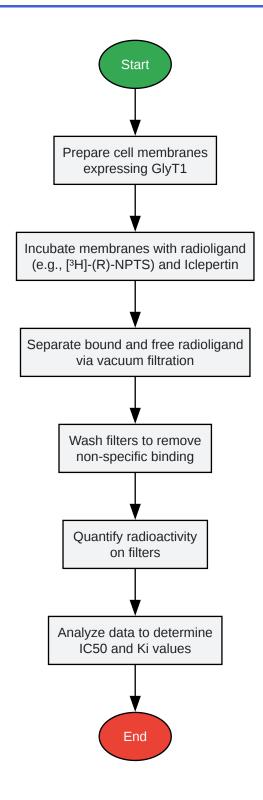
Compound	GlyT1 IC50/Ki (nM)	GlyT2 Activity	Selectivity for GlyT1 vs. GlyT2	Mechanism of Inhibition	Reference
Iclepertin (BI 425809)	5.0 (human SK-N-MC cells), 5.2 (rat primary neurons)	Inactive	High	Potent and Selective	
Bitopertin (RG1678)	25 (human)	> 30,000 nM (IC50)	> 1200-fold	Non- competitive	
PF-03463275	11.6 (Ki)	> 10,000 nM (IC50)	> 860-fold	Competitive, Reversible	
Org 24598	6.9 (GlyT1b)	Negligible activity	High	Potent and Selective	
SSR504734	18 (human), 15 (rat), 38 (mouse)	> 10,000 nM	> 550-fold (human)	Competitive, Reversible	
LY2365109	15.8 (human GlyT1a)	Not specified	Selective	Potent and Selective	
Sarcosine	55,800 (rat brain cortex)	Not specified	Selective, but also an NMDA receptor co- agonist	Competitive	

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to assess these inhibitors, the following diagrams have been generated using Graphviz.

Caption: Mechanism of **Iclepertin** action on the glutamatergic synapse.





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